N-(azetidin-3-ylmethyl)cyclopropanamine
Description
N-(azetidin-3-ylmethyl)cyclopropanamine is a bicyclic amine compound featuring a four-membered azetidine ring and a cyclopropanamine moiety. The azetidine ring (C₃H₆N) introduces conformational rigidity and moderate ring strain, while the cyclopropane group contributes to metabolic stability and unique electronic properties. This compound is frequently used as a building block in medicinal chemistry, particularly for targeting enzymes and receptors that favor constrained geometries .
Properties
CAS No. |
1566624-04-1 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
N-(azetidin-3-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C7H14N2/c1-2-7(1)9-5-6-3-8-4-6/h6-9H,1-5H2 |
InChI Key |
UAGFDJRKDBXIDS-UHFFFAOYSA-N |
SMILES |
C1CC1NCC2CNC2 |
Canonical SMILES |
C1CC1NCC2CNC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Ring Size Variations
N-(Piperidin-2-ylmethyl)cyclopropanamine (CAS: 1250526-55-6)
- Structure : Six-membered piperidine ring.
- Piperidine derivatives are more common in CNS drugs due to enhanced blood-brain barrier penetration.
- Safety : Classified for acute oral toxicity (H302) and skin irritation (H315) .
N-(Pyrrolidin-3-ylmethyl)cyclopropanamine (CAS: 91187-89-2)
- Structure : Five-membered pyrrolidine ring.
- Key Differences : Reduced ring strain compared to azetidine, improving synthetic accessibility. Pyrrolidine analogs are prevalent in antiviral and antipsychotic agents.
- Applications : Used in high-throughput screening libraries due to balanced lipophilicity .
N-(Morpholin-3-ylbenzyl)cyclopropanamine (Compound 6f)
- Structure : Morpholine (six-membered O/N-heterocycle) attached to a benzyl group.
- Key Differences: Oxygen in the ring enhances solubility but reduces membrane permeability.
Aromatic vs. Aliphatic Substituents
N-(Pyridin-3-ylmethyl)cyclopropanamine (CAS: 183609-18-9)
- Structure : Pyridine aromatic ring replaces azetidine.
- Key Differences : Aromaticity increases metabolic stability but may introduce hepatotoxicity risks. Pyridine derivatives are common in metal-chelating drugs .
N-(Quinolin-4-ylmethyl)cyclopropanamine
- Structure: Quinoline (bicyclic aromatic system).
- Key Differences : Enhanced lipophilicity and fluorescence properties, making it suitable for imaging probes. However, larger size may limit bioavailability .
N-(4-Methoxybenzyl)cyclopropanamine
Functional Group Modifications
N-((1-Benzylpiperidin-3-yl)methyl)cyclopropanamine (CAS: 1353977-04-4)
- Structure : Benzyl-substituted piperidine.
N-[(2-Nitrophenyl)methyl]cyclopropanamine (CAS: 884501-98-8)
- Structure : Nitro group on phenyl ring.
- Key Differences: Electron-withdrawing nitro group reduces basicity of the cyclopropanamine, altering reactivity in nucleophilic substitutions. Limited safety data available .
Physicochemical and Pharmacokinetic Properties
†Based on analogous azetidine synthesis ; ‡Market report data .
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